molecular formula C5H2BrFN2O2 B13026299 5-Bromo-4-fluoro-2-nitropyridine

5-Bromo-4-fluoro-2-nitropyridine

Cat. No.: B13026299
M. Wt: 220.98 g/mol
InChI Key: CZILUNMFAFDWCV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitropyridine typically involves the introduction of bromine, fluorine, and nitro groups onto a pyridine ring. One common method involves the nitration of 5-bromo-4-fluoropyridine using nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-fluoro-2-nitropyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and as a precursor for the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-nitropyridine involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups, such as the nitro and fluorine groups, can influence the compound’s reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 4-Fluoro-2-nitropyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Fluoro-5-nitropyridine

Uniqueness

5-Bromo-4-fluoro-2-nitropyridine is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry .

Biological Activity

5-Bromo-4-fluoro-2-nitropyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by research findings.

The molecular formula of this compound is C5_5H3_3BrFNO2_2, with a molecular weight of approximately 202.99 g/mol. The compound features three distinct substituents: a bromine atom at position 5, a fluorine atom at position 4, and a nitro group at position 2 on the pyridine ring. This unique arrangement contributes to its distinctive electronic properties and reactivity patterns, making it an important intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the halogen atoms (bromine and fluorine) participate in non-covalent interactions, influencing binding affinities and specificities towards targets .

Potential Targets

  • Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric effects.
  • Receptors : It shows promise in binding to specific receptors, which could lead to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have suggested that this compound has potential antimicrobial effects, making it a candidate for further exploration in drug development .
  • Anticancer Activity : Its structural features may lend it efficacy against certain cancer cell lines, though specific studies are still required to confirm these effects .

Toxicological Insights

A notable case study highlighted the toxicological profile of related compounds in the same family. For instance, exposure to 5-bromo-2-nitropyridine resulted in severe symptoms such as methemoglobinemia and acute renal failure in a patient after occupational exposure. This case underscores the potential risks associated with handling these compounds and emphasizes the need for safety protocols in industrial settings .

Research Findings

A study focusing on the synthesis and evaluation of derivatives of this compound found that modifications to its structure could enhance its biological activity. These derivatives were tested for their binding affinity toward various targets, revealing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameKey DifferencesUnique Properties
2-Bromo-5-fluoropyridineLacks nitro group; less reactiveMore straightforward substitution reactions
2-Bromo-4-nitropyridineLacks fluorine atom; affects electronic propertiesDifferent reactivity due to absence of fluorine
5-Fluoro-2-nitropyridineLacks bromine atom; influences coupling reactionsDifferent reactivity patterns compared to halogenated analogues

The combination of bromine, fluorine, and nitro groups provides distinct electronic and steric properties that enhance its versatility as an intermediate in organic synthesis and its potential for developing new pharmaceuticals .

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

5-bromo-4-fluoro-2-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-2-8-5(9(10)11)1-4(3)7/h1-2H

InChI Key

CZILUNMFAFDWCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1[N+](=O)[O-])Br)F

Origin of Product

United States

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